

Phenethyl Isobutyrate: A Comprehensive Technical Review for Drug Development and Research Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenethyl isobutyrate*

Cat. No.: B089656

[Get Quote](#)

An in-depth exploration of the synthesis, chemical properties, and burgeoning therapeutic applications of **phenethyl isobutyrate**, a versatile ester with significant potential in pharmaceutical sciences.

Introduction

Phenethyl isobutyrate (PEI), a carboxylic ester formed from the condensation of 2-phenylethanol and isobutyric acid, is a colorless to pale yellow liquid with a characteristic fruity and rosy odor[1]. Traditionally utilized in the fragrance and flavor industries, recent scientific investigations have unveiled its potential in drug development, particularly in enhancing the efficacy of existing antibiotics. This technical guide provides a comprehensive review of the scientific literature on **phenethyl isobutyrate**, focusing on its chemical and physical properties, synthesis methodologies, and its emerging role in pharmaceutical applications. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanism of action.

Chemical and Physical Properties

Phenethyl isobutyrate is a stable compound, practically insoluble in water but soluble in alcohol and most non-volatile oils[1]. Its key chemical and physical properties are summarized in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₆ O ₂	[1]
Molecular Weight	192.25 g/mol	[1]
CAS Number	103-48-0	[2]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Fruity, rosy, floral	[1]
Boiling Point	250 °C (lit.)	[1]
Density	0.988 g/mL at 25 °C (lit.)	[1]
Refractive Index (n _{20/D})	1.4873 (lit.)	[1]
Flash Point	227 °F	[2]
Water Solubility	51-160 mg/L at 20-25 °C	[2]
LogP	3.5 at 35 °C	[2]

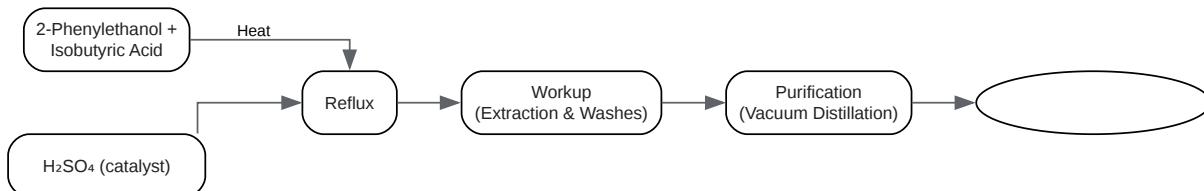
Spectroscopic Data

The structural elucidation of **phenethyl isobutyrate** is supported by various spectroscopic techniques. A summary of the key spectral data is presented in Table 2.

Spectroscopic Technique	Key Peaks/Signals
Mass Spectrometry (GC-MS)	Major Fragments (m/z): 104 (base peak), 43, 105, 71, 91
Infrared (IR) Spectroscopy	Characteristic ester carbonyl (C=O) stretch.
¹ H NMR Spectroscopy	Signals corresponding to the phenethyl and isobutyryl protons.
¹³ C NMR Spectroscopy	Resonances for the aromatic, aliphatic, and carbonyl carbons.

Note: Detailed peak assignments for ^1H and ^{13}C NMR were not available in the searched literature.

Synthesis of Phenethyl Isobutyrate


Phenethyl isobutyrate can be synthesized through several methods, with Fischer esterification and enzymatic synthesis being the most common.

Fischer Esterification

The most traditional method for synthesizing **phenethyl isobutyrate** is the Fischer esterification of 2-phenylethanol with isobutyric acid, typically catalyzed by a strong acid like sulfuric acid[3]. The reaction is reversible and is driven to completion by removing water as it is formed or by using an excess of one of the reactants[4].

The following is a generalized protocol for the synthesis of **phenethyl isobutyrate** via Fischer esterification:

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-phenylethanol and a molar excess of isobutyric acid.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
- **Reflux:** Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- **Drying and Purification:** The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **phenethyl isobutyrate**.

[Click to download full resolution via product page](#)

A schematic workflow of the Fischer esterification process.

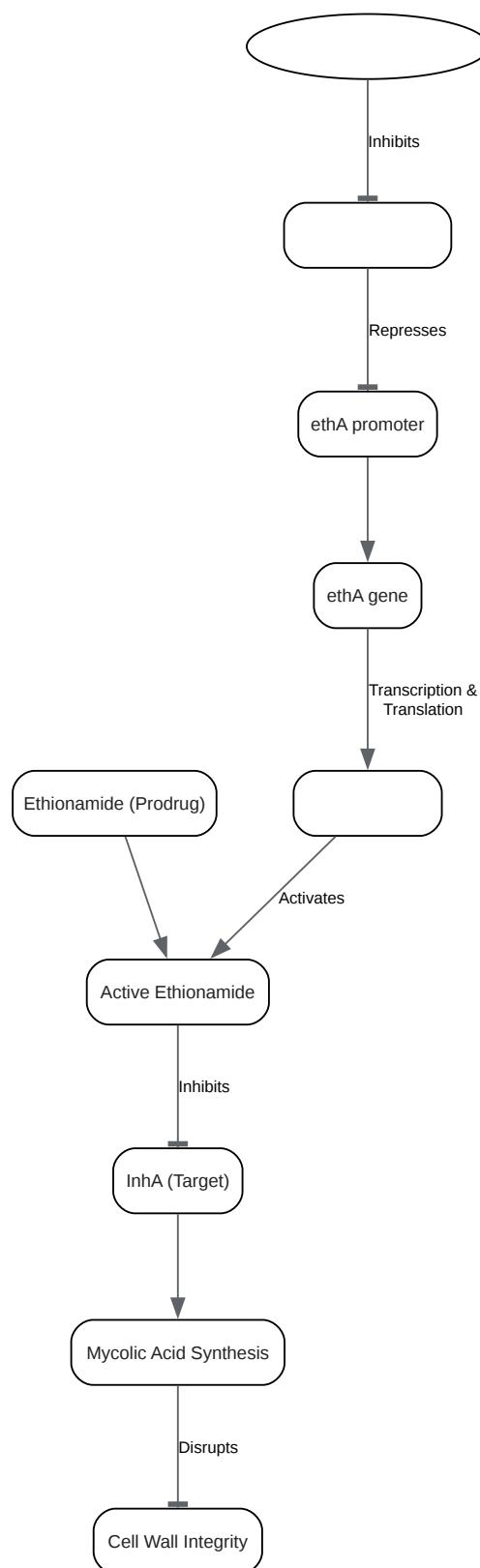
Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly alternative to traditional chemical methods, often proceeding under milder reaction conditions with high specificity^[5]. Lipases are commonly employed as biocatalysts for the esterification of 2-phenylethanol.

The following is a generalized protocol for the enzymatic synthesis of **phenethyl isobutyrate**:

- Reaction Setup: In a suitable vessel, combine 2-phenylethanol, isobutyric acid (or an acyl donor like vinyl isobutyrate), and an immobilized lipase (e.g., Novozym 435) in an organic solvent (e.g., hexane).
- Incubation: The reaction mixture is incubated at a controlled temperature with agitation for a specified period.
- Enzyme Removal: The immobilized enzyme is removed by filtration.
- Purification: The solvent is evaporated, and the product is purified, typically by column chromatography or distillation.

Studies on the enzymatic synthesis of other phenethyl esters, such as phenethyl acetate, have reported high conversion yields, often exceeding 98%^[6]. Similar high yields can be anticipated for the enzymatic synthesis of **phenethyl isobutyrate** under optimized conditions.


Applications in Drug Development

While traditionally used in other industries, **phenethyl isobutyrate** has shown promise in several areas of pharmaceutical research and development.

Potentiation of Antitubercular Drugs

A significant finding is the ability of a similar compound, 2-phenylethyl butyrate (2-PEB), to enhance the potency of the second-line antitubercular drug ethionamide against *Mycobacterium tuberculosis*^[7]. This effect is particularly relevant for drug-resistant strains.

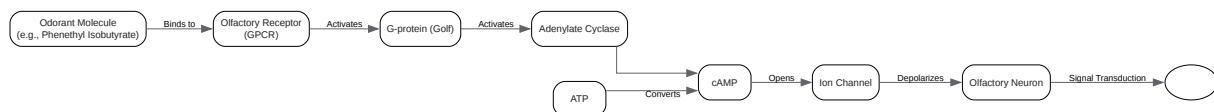
Ethionamide is a prodrug that requires activation by the mycobacterial enzyme EthA to exert its therapeutic effect. The expression of ethA is negatively regulated by the transcriptional repressor EthR^[8]. 2-PEB has been shown to inhibit the binding of EthR to the ethA promoter, leading to increased expression of EthA and consequently, enhanced activation of ethionamide^[7]. This mechanism effectively lowers the minimum inhibitory concentration (MIC) of ethionamide, restoring its efficacy against certain resistant strains^[9].

[Click to download full resolution via product page](#)

The EthA/EthR signaling pathway and the inhibitory role of **phenethyl isobutyrate**.

Drug Delivery and Taste Masking

Phenethyl isobutyrate is also being explored for its potential use in drug formulations to enhance the delivery of active ingredients and to mask unpleasant tastes[10][11]. Its fragrant properties can be utilized to improve patient compliance by masking the undesirable odors of some active pharmaceutical ingredients (APIs)[11]. The principles of taste masking often involve either reducing the drug's solubility in saliva or preventing its interaction with taste receptors[12]. While specific quantitative data on the efficacy of **phenethyl isobutyrate** in these applications is limited in the current literature, its chemical properties make it a plausible candidate for such formulation strategies.


Other Applications

Beyond its emerging pharmaceutical applications, **phenethyl isobutyrate** has a well-established presence in other industries.

Fragrance and Flavor Industry

The primary application of **phenethyl isobutyrate** is as a fragrance and flavoring agent[10][11]. Its pleasant fruity and floral aroma makes it a common ingredient in perfumes, cosmetics, soaps, and lotions[10]. In the food industry, it is used to impart peach-like flavors in beverages, ice cream, candy, and baked goods[1].

The perception of smell is initiated by the binding of odorant molecules, such as **phenethyl isobutyrate**, to olfactory receptors (ORs), which are G protein-coupled receptors located on the surface of olfactory receptor neurons in the nasal cavity[13][14]. This binding event triggers a signal transduction cascade, leading to the generation of a nerve impulse that is transmitted to the brain and interpreted as a specific scent[13].

[Click to download full resolution via product page](#)

A simplified diagram of the olfactory signal transduction pathway.

Safety and Toxicology

Phenethyl isobutyrate is generally regarded as safe for its intended use in food and consumer products[15]. Toxicological and dermatological reviews have been conducted, and it is not classified as a hazardous substance[16].

Conclusion

Phenethyl isobutyrate is a molecule with a rich history in the fragrance and flavor industries that is now demonstrating significant potential in the pharmaceutical arena. Its ability to potentiate the effects of antitubercular drugs by targeting a key resistance mechanism highlights a novel therapeutic strategy. Further research into its applications in drug delivery and taste masking is warranted. This technical guide provides a solid foundation of the current knowledge on **phenethyl isobutyrate**, offering valuable insights for researchers and professionals in drug development and related scientific fields. The detailed protocols and compiled data serve as a practical resource for future investigations into this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DSpace [scholarbank.nus.edu.sg]
- 2. Phenethyl isobutyrate | 103-48-0 [chemicalbook.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylethyl Butyrate Enhances the Potency of Second-Line Drugs against Clinical Isolates of *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EthR, a repressor of the TetR/CamR family implicated in ethionamide resistance in mycobacteria, octamerizes cooperatively on its operator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for potentiation of ethionamide and folate antagonists against *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Phenyl Ethyl Isobutyrate (103-48-0) | Supplier & Exporter [chemicalbull.com]
- 12. jpsbr.org [jpsbr.org]
- 13. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 14. If it smells - it's chemistry | Feature | RSC Education [edu.rsc.org]
- 15. ewg.org [ewg.org]
- 16. globalresearchonline.net [globalresearchonline.net]
- To cite this document: BenchChem. [Phenethyl Isobutyrate: A Comprehensive Technical Review for Drug Development and Research Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089656#phenethyl-isobutyrate-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com